molecular formula C12H11N3O2 B1508361 4-(Pyridin-3-yloxy)benzohydrazide CAS No. 877874-62-9

4-(Pyridin-3-yloxy)benzohydrazide

Cat. No.: B1508361
CAS No.: 877874-62-9
M. Wt: 229.23 g/mol
InChI Key: JMJQQIOVRZHOCE-UHFFFAOYSA-N
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Description

4-(Pyridin-3-yloxy)benzohydrazide is a benzohydrazide derivative characterized by a pyridinyloxy substituent at the para position of the benzohydrazide scaffold. Its structure comprises a benzoic acid hydrazide core (C₆H₅CONHNH₂) with a 3-pyridinyloxy group (-O-C₅H₄N) attached at the 4-position of the benzene ring . This compound is structurally analogous to other hydrazide-hydrazones, which are widely studied for their diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities.

Properties

CAS No.

877874-62-9

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

4-pyridin-3-yloxybenzohydrazide

InChI

InChI=1S/C12H11N3O2/c13-15-12(16)9-3-5-10(6-4-9)17-11-2-1-7-14-8-11/h1-8H,13H2,(H,15,16)

InChI Key

JMJQQIOVRZHOCE-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)OC2=CC=C(C=C2)C(=O)NN

Canonical SMILES

C1=CC(=CN=C1)OC2=CC=C(C=C2)C(=O)NN

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Analogues and Key Substituents

Compound Name Substituent(s) Key Structural Features
4-(Pyridin-3-yloxy)benzohydrazide 3-Pyridinyloxy at 4-position Electron-withdrawing pyridine ring
4-(Trifluoromethyl)benzohydrazide CF₃ at 4-position Strong electron-withdrawing CF₃ group
4-(Dimethylamino)benzohydrazide N(CH₃)₂ at 4-position Electron-donating dimethylamino group
4-(6-Chloro-1H-benzimidazol-2-yl)-N′-(2,4-dichlorobenzylidene)benzohydrazide (5a) Chlorobenzylidene + benzimidazole Bulky aromatic substituents
4-(tert-Butyl)benzohydrazide tert-Butyl at 4-position Hydrophobic tert-butyl group
  • Electron-Donating vs. In contrast, the CF₃ group in 4-(trifluoromethyl)benzohydrazide provides stronger electron withdrawal, which may improve metabolic stability and target affinity.
  • Hydrogen Bonding: The dimethylamino group in 4-(dimethylamino)benzohydrazide facilitates hydrogen bonding, critical for crystal packing and enzyme interactions. The pyridinyloxy group may similarly engage in H-bonding via its nitrogen atom.

Anticancer Activity

Benzohydrazides with aromatic substituents exhibit notable cytotoxicity:

  • Compound 5a (4-(6-chloro-benzimidazolyl)-benzohydrazide) showed IC₅₀ = 0.0316 µM against human lung adenocarcinoma, outperforming cisplatin (IC₅₀ = 0.045–0.052 µM) .

Antimicrobial Activity

  • Benzohydrazides with sulfonyl (4-SO₂CH₃) or fluoro (4-F) groups exhibited zone of inhibition (ZI) values of 19–25 mm against E. coli, S. aureus, and P. aeruginosa .
  • Hydrazone-clubbed oxadiazoles (e.g., compound 78 ) showed 30-fold higher thymidine phosphorylase inhibition than the standard drug 7-deazaxanthine .

The pyridine ring in this compound could enhance antibacterial activity by improving membrane permeability or targeting bacterial enzymes.

Enzyme Inhibition

  • 4-(Trifluoromethyl)benzohydrazide hydrazones inhibited AChE via mixed-type inhibition, with compound 2l (IC₅₀ = 46.8 µM) being the most potent .
  • Tetracaine hydrazide-hydrazones (e.g., 2e–2k ) displayed cytostatic properties, influenced by chloro/fluoro substituents .

The pyridinyloxy group’s nitrogen may mimic acetylcholine’s quaternary ammonium, enhancing cholinesterase binding.

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Melting Point (°C) LogP (Predicted) Solubility
This compound Not reported ~2.1* Moderate (polar)
4-(Trifluoromethyl)benzohydrazide 314 ~3.5 Low (hydrophobic)
4-(Dimethylamino)benzohydrazide Not reported ~1.8 High (polar)

*Predicted using Pyridinyloxy’s moderate polarity. The tert-butyl derivative is highly hydrophobic (LogP > 4), whereas the pyridinyloxy group balances polarity and lipophilicity.

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